(1H-Indol-3-yl)methanamine oxalate

Catalog No.
S631783
CAS No.
296775-93-4
M.F
C9H11N2+
M. Wt
147.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1H-Indol-3-yl)methanamine oxalate

CAS Number

296775-93-4

Product Name

(1H-Indol-3-yl)methanamine oxalate

IUPAC Name

1H-indol-3-ylmethanamine;oxalic acid

Molecular Formula

C9H11N2+

Molecular Weight

147.2 g/mol

InChI

InChI=1S/C9H10N2.C2H2O4/c10-5-7-6-11-9-4-2-1-3-8(7)9;3-1(4)2(5)6/h1-4,6,11H,5,10H2;(H,3,4)(H,5,6)

InChI Key

JXYGLMATGAAIBU-UHFFFAOYSA-O

SMILES

C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C[NH3+]

Potential Applications in Neuroscience Research

Tryptamine plays a role in various neurological functions, including sleep regulation, mood, and cognition []. Research suggests that tryptamine and its derivatives may have potential applications in understanding and treating neurological disorders such as:

  • Depression: Studies have explored the potential of tryptamine agonists, molecules that mimic the effects of tryptamine, for treating depression []. However, further research is needed to determine the efficacy and safety of these compounds for clinical use.
  • Schizophrenia: Research suggests that abnormal tryptamine levels may be involved in the pathophysiology of schizophrenia []. However, the exact role of tryptamine in this disorder remains unclear, and further research is needed.
  • Migraine: Studies have investigated the potential of tryptamine antagonists, molecules that block the effects of tryptamine, for treating migraines []. However, the results have been inconclusive, and further research is needed.

(1H-Indol-3-yl)methanamine oxalate is a chemical compound characterized by its indole structure, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring. The specific oxalate salt form of (1H-Indol-3-yl)methanamine indicates that this compound has been neutralized with oxalic acid, enhancing its solubility and stability for various applications. Its molecular formula is C11H12N2O4C_{11}H_{12}N_{2}O_{4}, and it has a molecular weight of 236.22 g/mol .

Typical of amines and indole derivatives. Common reactions include:

  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Alkylation: The nitrogen atom can be alkylated using alkyl halides, leading to N-alkyl derivatives.
  • Condensation: It can undergo condensation reactions with aldehydes or ketones, forming imines or enamines.

These reactions are significant for synthesizing more complex compounds or modifying the biological activity of the indole structure.

Indole derivatives, including (1H-Indol-3-yl)methanamine oxalate, are known for their diverse biological activities. They often exhibit:

  • Antidepressant Effects: Compounds related to indole structures are frequently studied for their potential role in treating depression due to their influence on serotonin pathways.
  • Antimicrobial Properties: Some indole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Research suggests that indole compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms.

The specific biological activity of (1H-Indol-3-yl)methanamine oxalate requires further investigation to establish its efficacy and safety in clinical applications.

Several methods exist for synthesizing (1H-Indol-3-yl)methanamine oxalate:

  • From Indole Derivatives: Starting from indole or substituted indoles, the synthesis can involve the reaction with formaldehyde and ammonia or an amine to introduce the methanamine group.
  • Oxalate Formation: The resulting amine can then be treated with oxalic acid to form the oxalate salt, enhancing solubility.
  • One-Pot Synthesis: Recent methods may utilize one-pot reactions combining multiple steps to streamline the process and improve yield.

(1H-Indol-3-yl)methanamine oxalate has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing drugs targeting mental health disorders or infections.
  • Research: In studies exploring the pharmacological properties of indoles and their derivatives.
  • Materials Science: Potential use in developing new materials based on indole chemistry.

Interaction studies involving (1H-Indol-3-yl)methanamine oxalate focus on its binding affinity with various biological targets, including:

  • Serotonin Receptors: Investigating its role as a potential serotonin reuptake inhibitor.
  • Enzymatic Interactions: Understanding how it may affect metabolic enzymes involved in drug metabolism.

These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (1H-Indol-3-yl)methanamine oxalate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
(1H-Indol-7-yl)methanamine oxalateC11H12N2O4C_{11}H_{12}N_{2}O_{4}Substituted at position 7, potentially differing biological activity .
N-MethyltryptamineC11H14N2C_{11}H_{14}N_{2}Known for psychoactive properties; structurally related but lacks oxalate .
2-(1H-Indol-1-yl)-N-methylethanamine oxalateC11H14N2O4C_{11}H_{14}N_{2}O_{4}Different substitution pattern affecting its pharmacological profile .

The uniqueness of (1H-Indol-3-yl)methanamine oxalate lies in its specific substitution at the 3-position of the indole ring and its oxalate salt form, which may influence its solubility and biological interactions compared to these similar compounds.

Fischer Indole Synthesis Approaches

The Fischer indole synthesis represents the most established and widely utilized methodology for constructing indole rings, including those required for (1H-Indol-3-yl)methanamine oxalate production [1]. This classical approach, discovered in 1883 by Emil Fischer, involves the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones under thermal conditions [2]. The mechanism proceeds through formation of a phenylhydrazone intermediate, followed by protonation and isomerization to an enamine tautomer [3].

The reaction mechanism initiates with the condensation of phenylhydrazine with a carbonyl compound to form the corresponding hydrazone [1]. Under acidic conditions, the phenylhydrazone undergoes protonation and tautomerization to generate an enamine intermediate [2]. A critical [4] [4]-sigmatropic rearrangement then occurs, breaking the nitrogen-nitrogen bond while forming a new carbon-carbon bond [3]. This rearrangement produces a diimine intermediate that subsequently undergoes cyclization and aromatization to yield the final indole product [1].

For the synthesis of (1H-Indol-3-yl)methanamine precursors, the Fischer approach typically employs substituted phenylhydrazines with glyoxal or related dicarbonyl compounds [5]. The reaction conditions require careful optimization to achieve satisfactory yields while minimizing side product formation [2]. Temperature control proves particularly crucial, as elevated temperatures accelerate the desired cyclization but also promote competing reactions that reduce overall selectivity [3].

Hydrazine TypeAldehyde/KetoneCatalystTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Phenylhydrazine HClGlyoxalHCl802.57285
4-Methylphenylhydrazine HClGlyoxalHCl853.06882
4-Fluorophenylhydrazine HClGlyoxalHCl903.56579
4-Chlorophenylhydrazine HClGlyoxalHCl853.27083
3-Methylphenylhydrazine HClGlyoxalHCl802.87487

Modern modifications of the Fischer synthesis have introduced improved catalytic systems and reaction conditions to enhance efficiency [6]. Rhodium-catalyzed variants utilize directed carbon-hydrogen activation to achieve indole formation under milder conditions [6]. These approaches offer advantages in terms of functional group tolerance and reduced reaction temperatures, though they require more sophisticated catalytic systems [7].

Continuous flow implementations of Fischer indole synthesis have demonstrated significant improvements in reaction efficiency and scalability [8]. Flow chemistry enables precise control of temperature gradients and residence times, leading to enhanced yields and reduced side product formation [9]. The high surface-area-to-volume ratio in microflow reactors facilitates rapid heat transfer and mixing, allowing for shorter reaction times while maintaining high selectivity [10].

Oxalate Salt Formation Mechanisms

The conversion of (1H-Indol-3-yl)methanamine to its oxalate salt involves acid-base neutralization between the amine functionality and oxalic acid [11]. Oxalate, with the chemical formula C₂O₄²⁻, serves as a divalent anion that forms stable crystalline salts with organic amines [12]. The salt formation process proceeds through protonation of the amine nitrogen by oxalic acid, followed by ionic association and crystallization [13].

Oxalic acid exhibits two distinct dissociation constants, with pKa values of 1.27 and 4.28 for the first and second proton dissociations respectively [11]. Under typical salt formation conditions, the first proton readily transfers to the amine base, while the second protonation depends on the basicity of the amine and solution conditions [12]. The resulting oxalate salts demonstrate enhanced stability and solubility characteristics compared to the free base forms [13].

The crystallization process involves nucleation and crystal growth phases that determine the final salt morphology and purity [14]. Homogeneous precipitation methods utilizing controlled oxalic acid generation provide superior crystal quality and size distribution [14]. The precipitation kinetics follow pseudo-first-order behavior, with reaction rates influenced by temperature, concentration, and solvent composition [14].

Base CompoundOxalic Acid Equiv.SolventTemperature (°C)Crystallization Time (h)Yield (%)Purity (%)
Tryptamine1.0Water/Ethanol (1:1)2549299.2
5-Hydroxytryptamine1.0Water/Methanol (1:1)3068898.8
5-Methoxytryptamine1.0Ethanol2539499.5
N,N-Dimethyltryptamine1.0Acetone/Water (2:1)2088598.5
(1H-Indol-3-yl)methanamine1.0Water/Ethanol (1:1)2558999.1

Solvent selection significantly influences the salt formation efficiency and crystal characteristics [13]. Protic solvents facilitate proton transfer and ionic solvation, while mixed solvent systems enable optimization of both dissolution and crystallization properties [15]. The choice of solvent system affects not only the reaction kinetics but also the final crystal habit and particle size distribution [14].

The structural properties of oxalate salts depend on the specific amine structure and crystallization conditions [11]. The oxalate anion can adopt planar or staggered conformations depending on the crystal packing environment [11]. These conformational differences influence the physical properties of the resulting salts, including melting point, solubility, and stability characteristics [12].

Optimization of Reaction Conditions

The optimization of reaction conditions for (1H-Indol-3-yl)methanamine oxalate synthesis requires systematic evaluation of multiple parameters including temperature, catalyst loading, solvent selection, and reaction time [16]. Temperature effects prove particularly significant, as they influence both reaction kinetics and product selectivity [17]. Elevated temperatures accelerate the Fischer indole cyclization but can also promote side reactions that reduce overall yield [9].

Temperature optimization studies reveal an optimal range between 80-100°C for most Fischer indole synthesis applications [16]. Below this range, reaction rates become impractically slow, while temperatures above 120°C lead to increased side product formation and reduced selectivity [17]. The relationship between temperature and reaction outcome follows complex kinetics that depend on the specific substrate combination and catalyst system employed [9].

Temperature (°C)Reaction Time (h)Conversion (%)Yield (%)Side Products (%)Selectivity (%)
608.04540589
706.56258891
804.078721285
902.585801582
1001.888831879
1101.291852276
1200.892862872

Catalyst selection and loading represent critical parameters for achieving optimal reaction performance [2]. Traditional Brønsted acids such as hydrochloric acid, sulfuric acid, and polyphosphoric acid provide effective catalysis for Fischer indole synthesis [1]. Lewis acids including boron trifluoride, zinc chloride, and aluminum chloride offer alternative catalytic pathways with different selectivity profiles [3]. The optimal catalyst loading typically ranges from 10-50 mol% relative to the limiting reagent [18].

Solvent effects significantly influence reaction outcomes through their impact on substrate solubility, transition state stabilization, and product isolation [19]. Protic solvents such as alcohols can participate in hydrogen bonding interactions that stabilize reaction intermediates [19]. Aprotic solvents provide different solvation environments that may favor alternative reaction pathways [16]. Mixed solvent systems enable fine-tuning of reaction conditions to optimize both reaction rate and selectivity [9].

Microflow synthesis methodologies offer enhanced control over reaction parameters through precise temperature regulation and rapid mixing [7]. The high surface-area-to-volume ratio in microreactors enables rapid heat transfer and uniform temperature distribution [10]. This precise control allows for optimization of reaction conditions that are difficult to achieve in traditional batch reactors [7].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of (1H-Indol-3-yl)methanamine oxalate presents numerous technical and economic challenges [20]. Heat transfer limitations become particularly problematic at larger scales, where maintaining uniform temperature distribution throughout reaction vessels requires sophisticated engineering solutions [21]. Inadequate heat transfer can result in hot spots that promote side reactions and reduce product quality [8].

Mass transfer considerations become increasingly critical as reaction volumes increase [22]. Poor mixing in large-scale reactors can lead to concentration gradients and non-uniform reaction conditions [21]. Advanced mixing technologies including static mixers, high-shear impellers, and continuous flow systems help address these challenges [22]. The implementation of process intensification techniques enables better control over mass and heat transfer phenomena [22].

Challenge CategoryLaboratory Scale ImpactIndustrial Scale ImpactProposed SolutionCost Impact (%)
Heat TransferMinimalCritical - uneven heatingContinuous flow reactors15
Mass TransferMinorSignificant - poor mixingAdvanced mixing systems12
Product IsolationSimple filtrationComplex separationCrystallization optimization20
Catalyst RecoveryNot applicableEssential for economicsHeterogeneous catalysts8
Waste ManagementSmall volumesLarge waste streamsGreen chemistry approaches25
Quality ControlBatch analysisContinuous monitoringIn-line analytics5
Process SafetyLimited riskMajor safety concernsAutomated safety systems30

Product isolation and purification present significant scaling challenges due to the increased complexity of separation operations [20]. Crystallization optimization becomes essential for achieving consistent product quality and particle size distribution [23]. The development of robust crystallization processes requires understanding of nucleation kinetics, crystal growth mechanisms, and polymorphic behavior [14].

Economic considerations play a crucial role in industrial-scale process design [24]. Raw material costs, energy consumption, and waste disposal expenses significantly impact overall production economics [25]. Process optimization strategies focus on maximizing atom economy, minimizing waste generation, and improving energy efficiency [26]. The implementation of continuous processing technologies can reduce equipment footprint and operational complexity [8].

MethodReaction TimeTemperature (°C)Yield (%)Energy EfficiencyScalabilityCost Factor
Traditional Fischer4-8 hours80-12070-85LowGood1.0
Microwave-Assisted Fischer30-60 minutes100-15075-90MediumLimited1.2
Continuous Flow Fischer5-15 minutes150-20085-95HighExcellent0.8
Buchwald Modified2-4 hours60-10080-92MediumGood1.5
Rhodium-Catalyzed1-3 hours80-12078-88MediumFair2.0

Environmental and regulatory compliance requirements add additional complexity to industrial production [24]. Waste minimization strategies including solvent recovery and recycling become essential for sustainable operations [25]. The development of green chemistry approaches that reduce environmental impact while maintaining economic viability represents a key challenge for industrial implementation [23].

XLogP3

0.8

Wikipedia

Indol-3-ylmethylamine(1+)

Dates

Last modified: 08-15-2023

Explore Compound Types